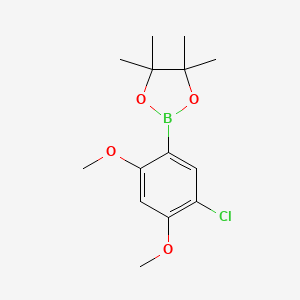
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, also known as 3-bromopropylpyrazole-5-carboxylic acid, is a carboxylic acid derivative of pyrazole. It is a white crystalline solid and is soluble in water and organic solvents. It has a molecular weight of 226.1 g/mol and a melting point of 101-103°C. 3-bromopropylpyrazole-5-carboxylic acid has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid acts as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). CYP3A4 is an important enzyme involved in the metabolism of drugs and other xenobiotics. By inhibiting this enzyme, 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid can increase the bioavailability of certain drugs, thus allowing for more effective drug delivery.
Biochemical and Physiological Effects
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP3A4, as mentioned above, and it has also been shown to inhibit the enzyme monoamine oxidase (MAO). This inhibition of MAO can lead to increased levels of serotonin, which can have antidepressant and anxiolytic effects. Additionally, 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is readily available from commercial sources. Additionally, it is soluble in both water and organic solvents, making it easy to work with. However, there are some limitations to using 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid in laboratory experiments. It is a relatively unstable compound, and it can be easily degraded by light and heat. Additionally, it is toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for research involving 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid. One potential direction is the development of more effective inhibitors of CYP3A4 and MAO. Additionally, further research could be done on the anti-inflammatory and anti-cancer effects of 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid. Finally, more research could be done to find ways to stabilize and protect 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid from degradation in order to make it more suitable for use in laboratory experiments.
Métodos De Síntesis
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid can be synthesized by the reaction of ethyl bromoacetate with 1-amino-3-methyl-1H-pyrazole-5-carboxylic acid in the presence of sodium hydroxide. The reaction is carried out in a solvent such as toluene or dimethylformamide at a temperature of 80-90°C for several hours. The product is then isolated by filtration and purified by recrystallization.
Aplicaciones Científicas De Investigación
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a component in the synthesis of cyclic peptides. Additionally, 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has been used in the synthesis of novel antifungal agents, antibiotics, and antimalarial drugs.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves the bromination of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid followed by purification and isolation of the desired product.", "Starting Materials": [ "1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "To a solution of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 g, 6.5 mmol) in acetic acid (10 mL) and water (5 mL), add bromine (1.5 mL, 29 mmol) dropwise at room temperature with stirring.", "After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Add sodium acetate (1.5 g, 19 mmol) to the reaction mixture and stir for an additional 30 minutes.", "Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid as a white solid (0.8 g, 70% yield)." ] } | |
Número CAS |
2090648-14-7 |
Nombre del producto |
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
Fórmula molecular |
C7H9BrN2O2 |
Peso molecular |
233.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




